molecular formula C20H13N3O B164442 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile CAS No. 131926-78-8

5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile

Cat. No.: B164442
CAS No.: 131926-78-8
M. Wt: 311.3 g/mol
InChI Key: ADLSFYJDHWUKFP-UHFFFAOYSA-N
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Description

5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile: is a complex heterocyclic compound that belongs to the indolo[2,3-a]carbazole family. This compound is characterized by its unique polycyclic structure, which includes both indole and carbazole elements. It has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 1,2-cyclohexanedione with phenylhydrazine hydrochloride in the presence of acetic acid, followed by further cyclization and functionalization steps . Another approach involves the use of tri-tert-butyl phosphine and sodium t-butanolate in o-xylene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and carbazole rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent . The compound’s ability to intercalate into DNA and disrupt its function also contributes to its biological effects.

Comparison with Similar Compounds

Uniqueness: 5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its electron-donating ability, while the carbonitrile group increases its reactivity in various chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O/c1-24-20-13(10-21)16-11-6-2-4-8-14(11)22-18(16)19-17(20)12-7-3-5-9-15(12)23-19/h2-9,22-23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSFYJDHWUKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=CC=CC=C3NC2=C4C(=C1C#N)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927400
Record name 6-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-78-8
Record name 6-Cyano-5-methoxyindolo(2,3-a)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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